Norloline

Description

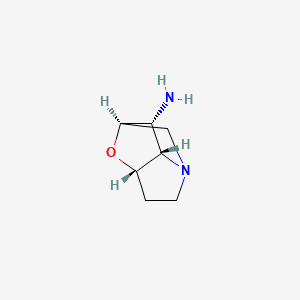

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-5-3-9-2-1-4(10-5)7(6)9/h4-7H,1-3,8H2/t4-,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFXQTNEGHNRMN-BNHYGAARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3C(C2C1O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4839-19-4 | |

| Record name | Norloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004839194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Ecological Functions and Mechanistic Insights of Norloline

Role in Plant Defense Against Herbivory

The presence of norloline and other loline (B1675033) alkaloids in grasses increases their resistance to insect herbivores. wikipedia.orgnih.govnih.govwikidata.org This defensive capability is a key benefit for the host plant in the symbiotic relationship with the fungal endophyte.

This compound, as a member of the loline alkaloid family, exhibits insecticidal and insect-deterrent properties. wikipedia.orgnih.govnih.govwikidata.orgnih.govwikidoc.orgunina.itnih.govuni.luoregonstate.edumycocentral.eulabsolu.ca These bioprotective qualities are effective against a range of insect pests. wikipedia.org Studies have reported that this compound and its derivatives possess insecticidal properties with varying potency depending on the insect species. wikipedia.orgwikidata.org

Loline alkaloids, including this compound, are known to alter the feeding behavior of various insect species. wikidata.org They act as insect deterrents, discouraging insects from feeding on endophyte-infected plants. nih.govnih.govnih.gov Beyond feeding deterrence, loline alkaloids have also been shown to reduce oviposition (egg-laying) by adult insects. For instance, N-formylloline (NFL) and N-acetylloline (NAL), derivatives of this compound, reduce oviposition in adult Argentine stem weevils. uni.lu Endophyte infection in meadow fescue, which is associated with the production of loline alkaloids like N-acetyl this compound (NANL) and NFL, leads to a significant reduction in the number of tillers damaged by Argentine stem weevil larvae, largely due to a marked decrease in oviposition on these plants. The reduced severity of damage on attacked tillers further suggests that the endophyte, through the production of these alkaloids, reduces larval feeding either by deterrence or direct toxicity.

Loline alkaloids can negatively impact various physiological aspects of insects, including their growth, development, and survival. nih.gov Research indicates that this compound alters the survival rates of different insect species. wikidata.org Grasses containing this compound have demonstrated significantly lower rates of insect damage, which can be quantified by measuring the biomass of the grass and the survival rate of the insect population. wikipedia.org

Studies on loline derivatives provide further insight into these physiological effects. Growth and development of Argentine stem weevil larvae were reduced by NFL and, to a lesser extent, by NANL. The survival of these larvae also declined as the concentrations of both alkaloids increased. N-acetyl this compound has been identified as a consistent predictor of black cutworm performance, with decreased survival observed at higher alkaloid levels. Generally, loline alkaloids have been linked to reduced insect biomass, decreased survival, and prolonged developmental periods. For example, NFL reduces weight gain in fall armyworms by deterring feeding, while NAL reduces weight gain in corn borer larvae through metabolic toxicity. uni.lu Specifically concerning Argentine stem weevil larvae, NFL reduces growth, development, and survival at high concentrations, while NANL primarily causes high mortality with less pronounced effects on growth or development. uni.lu

Loline alkaloids, including this compound, exhibit insecticidal and deterrent effects against a wide array of insects across various orders, such as Hemiptera, Coleoptera, Hymenoptera, Lepidoptera, and Blattodea. nih.gov this compound itself has shown effectiveness against pests like Rhopalosiphum (aphids) and Periplaneta americana (American cockroach). wikipedia.org Endophyte-infected grasses that produce loline alkaloids provide protection against aphid species such as Rhopalosiphum padi and Schizaphis graminum. oregonstate.edu Argentine stem weevils (Listronotus bonariensis) are also affected by loline alkaloids. oregonstate.eduuni.lu Additionally, grass grub (Costelytra zealandica) larvae are susceptible to the effects of lolines. mycocentral.eu N-acetyl this compound has been specifically linked to reduced performance in black cutworm (Agrotis ipsilon). Studies have also shown that grubs of the Japanese beetle (Popillia japonica) are deterred from feeding by NFL and NAL. mycocentral.eu Horn flies (Haematobia irritans) are another insect species affected by loline alkaloids. nih.gov

Molecular Mechanisms of Action in Insects

Despite the documented effects of loline alkaloids on insects, the precise molecular mechanisms by which they exert their insecticidal actions are not fully understood. nih.gov

It has been proposed that loline alkaloids may have neurotoxic effects on insects. wikipedia.orgnih.gov The variations in the chemical groups attached to the C-1 amine of different loline species are thought to contribute to differing levels of insect toxicity. nih.gov For instance, N-formylloline is considered to have greater insect toxicity compared to some other lolines. nih.gov One suggested mode of action for alkaloids, in general, is the antagonism of receptors in the central nervous system, potentially leading to insect death. However, studies on loline specifically have not documented a significant affinity to a variety of central nervous system receptors, suggesting that this may not be the primary mechanism causing parasite death. It is worth noting that other classes of alkaloids produced by some endophytes, such as indole (B1671886) diterpenes, are known neurotoxins. labsolu.ca

Interaction with Biological Pathways in Invertebrate Systems

Loline alkaloids, including this compound, are known for their insecticidal and insect-deterrent properties, playing a crucial role in protecting endophyte-infected grasses from herbivory wikipedia.orgebi.ac.uk. Research indicates that this compound and its derivatives can alter the feeding behavior and survival rates of various insect species, suggesting their function as defensive metabolites smolecule.com. Studies have shown that loline alkaloids have potency against pests such as Rhopalosiphum and Periplaneta americana, potentially through neurotoxic effects or deterrence smolecule.com. N-formylloline (NFL), a derivative of this compound, is a predominant loline alkaloid in many endophyte-infected grasses and acts as a contact and oral toxin against insects tandfonline.comresearchgate.net. Artificial feeding experiments with NFL have demonstrated adverse effects on insect larval survival even at relatively low concentrations ebi.ac.uk. The presence of lolines in endophyte-infected grasses enhances their resistance to insect herbivores wikipedia.org.

Contribution to Plant Resistance Against Abiotic Stressors

Beyond their role in defense against herbivores, loline alkaloids may also contribute to the resistance of endophyte-infected plants to certain abiotic stressors wikipedia.orgebi.ac.uk.

Protection from Drought Stress

Loline alkaloids have been suggested to protect infected plants from environmental stresses such as drought wikipedia.orgebi.ac.uk. While some early suggestions about the role of lolines in drought resistance were not substantiated under more natural conditions, other research supports a link between endophyte presence, loline production, and improved drought tolerance wikipedia.orggoogle.com. The endophyte Epichloë coenophiala, which produces loline alkaloids, has been shown to provide protection to tall fescue from stresses such as drought usda.gov.

Dynamics of this compound Accumulation in Symbiotic Systems

The accumulation and distribution of this compound within the grass plant are influenced by the symbiotic relationship with the Epichloë endophyte and can be affected by various factors.

Spatial Distribution within Plant Tissues (Roots, Shoots, Crown)

Loline alkaloids are distributed throughout the plant tissues of endophyte-infected grasses, including roots, shoots, and the crown tandfonline.compublish.csiro.au. Studies have shown that the concentration of loline alkaloids can vary significantly between different plant parts and across seasons publish.csiro.au. Generally, higher total loline alkaloid concentrations have been found in stems compared to leaves publish.csiro.au. The concentration of loline alkaloids in roots is often lower than in the crown and shoots, although it can still be sufficient to provide protection against some insects tandfonline.com.

Data on the spatial distribution of loline alkaloids in meadow fescue showed varying concentrations in leaf and stem tissues across different harvest times. For instance, total loline concentration in stems peaked in late spring and declined in early summer and autumn, while leaf concentrations followed a similar pattern but with a sharp decline in early summer followed by an increase in late summer publish.csiro.au.

Table 1: Example Loline Alkaloid Concentrations in Meadow Fescue Tissues (µg/g)

| Tissue | Loline Alkaloid | Concentration Range (Approximate) |

| Stem | Total Lolines | 40 - 4990 publish.csiro.au |

| Leaf | Total Lolines | Up to 1770 publish.csiro.au |

| Leaf | N-formyl loline (NFL) | >60% of total loline concentration publish.csiro.au |

| Leaf | N-methyl loline (NML) | 30 - 100 publish.csiro.au |

| Stem | N-methyl loline (NML) | 50 - 240 publish.csiro.au |

| Root | Total Lolines | Up to 1937 (in autumn/early winter) tandfonline.comnzpps.org |

Note: Data compiled from various sources and may represent different grass lines and conditions.

Chemical Synthesis and Derivatization of Norloline and Its Analogues

Total Synthesis Approaches to the Norloline Skeleton

The total synthesis of the this compound skeleton requires overcoming significant challenges, including the precise control of multiple stereocenters and the formation of the strained oxygen bridge. Various strategies have been developed to address these complexities, with a strong emphasis on achieving high levels of stereoselectivity.

Asymmetric Synthesis Methodologies

Asymmetric synthesis methodologies are crucial for obtaining enantiomerically pure this compound and its analogues, reflecting their natural occurrence as specific stereoisomers. Approaches to the asymmetric total synthesis of loline (B1675033) alkaloids, including (+)-N-acetyl this compound (a putative biogenic precursor to other lolines), have been reported. rsc.orgrsc.orgrsc.orgdntb.gov.uaacs.orgacs.org One such synthesis of (+)-N-acetyl this compound was achieved in 12 steps starting from commercially available (R)-glyceraldehyde acetonide. rsc.orgrsc.orgrsc.org Another strategy for the asymmetric total synthesis of loline alkaloids involves a diastereoselective tethered aminohydroxylation of a homoallylic carbamate (B1207046) and a Petasis Borono-Mannich addition. acs.org Asymmetric vinylogous Mannich reactions utilizing N-tert-butanesulfinyl imines have also been explored as a route to construct the vicinal diamino motif present in loline alkaloids. thieme-connect.com

Key Stereoselective Reactions

Several key stereoselective reactions are employed in the synthesis of the this compound skeleton to control the configuration of the contiguous stereogenic centers. The synthesis of (+)-N-acetyl this compound, for instance, relies on a highly syn-selective Rassu/Casiraghi's vinylogous aldol (B89426) reaction and a highly cis-selective intramolecular oxa-heteroconjugate addition. rsc.orgrsc.orgrsc.org Stereoselective tethered aminohydroxylation of a homoallylic carbamate is another method utilized to establish stereochemistry in the loline alkaloid skeleton synthesis. acs.orgacs.org Asymmetric Mannich-type reactions involving the enolate of O-Boc-protected methyl glycolate (B3277807) and N-tert-butylsulfinylimines have been successfully applied to form specific stereocenters in the 1-aminopyrrolizidine core. acs.orgnih.gov

Strategies for Constructing the Strained Oxygen Bridge

The formation of the strained 2,7-ether bridge is a defining and challenging step in the synthesis of loline alkaloids. Different strategies have been devised to construct this unique structural feature. One approach involves an intramolecular oxa-heteroconjugate addition under mild conditions. rsc.orgrsc.orgrsc.org Another synthetic route completed the loline alkaloid core by forming the 2,7-ether bridge through a displacement reaction. acs.orgnih.gov A transannular aminobromination reaction that converts an eight-membered cyclic carbamate into a bromopyrrolizidine, followed by Williamson ether formation, has also been reported as a method to establish the heterotricyclic core. uni-muenchen.de Biosynthetically, the ether bridge is installed by the iron- and 2-oxoglutarate-dependent oxygenase, LolO, which catalyzes sequential hydroxylation and oxacyclization reactions. researchgate.netnih.govacs.orgresearchgate.net

Synthesis of N-Substituted this compound Derivatives

This compound alkaloids often exist as N-acylated or N-methylated derivatives. rsc.org Synthetic methods allow for the preparation of these derivatives from this compound or through routes that directly yield substituted analogues.

Laboratory Production of N-Methylated Derivatives

Laboratory procedures have been developed for the conversion of loline to this compound and subsequent N-substituted derivatives. The synthesis of N-methyl loline has been achieved from this compound. nih.gov Efficient conversion of loline to derivatives including this compound, N-formylthis compound, and N-acetylloline has been described. researchgate.netresearchgate.net While specific detailed procedures for the direct N-methylation of synthetic this compound to yield N-methylthis compound were not extensively detailed in the search results, general strategies for N-methylation of amine compounds in laboratory settings are well-established in organic chemistry literature. The synthesis of N-methylated derivatives of norbelladine, a different class of alkaloid, involved forming imine intermediates, hydrogenating them to secondary amines, and then performing N-methylation. mdpi.com

Chemo-enzymatic Approaches to Diversification

Chemo-enzymatic approaches leverage the specificity of enzymes in combination with chemical transformations to synthesize and diversify loline alkaloids. The biosynthesis of loline alkaloids involves a series of enzymatic steps. researchgate.netnih.govresearchgate.netwikipedia.org For example, the enzyme LolT, a pyridoxal (B1214274) 5′-phosphate-dependent enzyme, catalyzes a stereoselective intramolecular Mannich reaction that constructs the pyrrolizidine (B1209537) core scaffold in loline alkaloids. researchgate.netresearchgate.net The enzyme LolO is responsible for the installation of the strained ether bridge. nih.govacs.orgresearchgate.net A five-step chemoenzymatic synthesis route starting from proline has been reported, leading to a loline alkaloid intermediate (1-exo-acetamidopyrrolizidine, AcAP), upon which the enzyme LolO catalyzes the ether bridge formation to produce N-acetylthis compound. acs.org These chemo-enzymatic methods highlight the potential for utilizing biocatalysis in the synthesis of loline alkaloids and their derivatives.

Characterization of Synthesized Compounds

Characterization of synthesized this compound and its analogues typically employs spectroscopic and chromatographic techniques to verify the chemical structure and assess purity acs.org. These methods provide detailed information about the molecular composition, connectivity of atoms, and the presence of any impurities.

Spectroscopic Analysis (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of synthesized this compound and its analogues acs.org. Both ¹H and ¹³C NMR spectroscopy provide characteristic signals that correspond to the different hydrogen and carbon environments within the molecule, allowing for confirmation of the proposed structure acs.orgmdpi.com.

For instance, the ¹H NMR spectrum of a hydroxylated intermediate in loline biosynthesis showed specific doublets of doublets at δ 3.25 and 3.90 ppm, attributed to the geminal protons at C3. These signals correlated with a quartet at δ 4.43 ppm (assigned to H at C2) and a triplet at δ 4.16 ppm (assigned to H at C1) in the COSY spectrum, supporting the presence of a hydroxyl group at C2 nih.gov.

NMR spectroscopy is also used to assess the purity of loline analogues. Quantitative proton NMR (qNMR) can be employed by comparing the integral of the loline signals to that of an internal standard, such as 1,4-dioxane (B91453) tandfonline.com. This method has been used to determine the purity of N-acetylthis compound (NANL), N-formylthis compound (NFL), and N-acetylloline (NAL) tandfonline.com. For example, a study reported purities of 101 ± 2% for NANL, 82 ± 2% for NFL, and 96 ± 2% for NAL using qNMR with 1,4-dioxane as the internal standard tandfonline.com. The NMR spectrum of NFL in this study showed signals for two conformers, and residual water was identified as the major impurity tandfonline.com.

Spectral data, including ¹H and ¹³C NMR, are routinely reported for newly synthesized loline alkaloid analogues to confirm their structure mdpi.com.

Chromatographic Purity Assessment

Chromatographic methods are essential for assessing the purity of synthesized this compound and its analogues and for separating mixtures obtained from synthetic routes acs.org. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used ebi.ac.ukresearchgate.net.

Flash column chromatography is frequently employed for the purification of intermediates and final products in this compound synthesis uni-muenchen.demdpi.com. For example, in one synthesis route, a crude product was purified by flash column chromatography using hexanes:EtOAc (2:1) as the eluent to yield a diol intermediate uni-muenchen.de. Silica (B1680970) gel column chromatography has also been used for purification mdpi.com.

HPLC is utilized to determine the purity of synthesized compounds. For instance, a study reported HPLC purity of >99% for synthesized analogues of zephycandidine A preprints.org.

Gas Chromatography (GC), often coupled with mass spectrometry (GC/MS), is another method for identifying and quantifying loline alkaloids and assessing purity ebi.ac.ukresearchgate.net. A capillary gas chromatographic method has been developed for the routine analysis of loline-type alkaloids in grass samples, using dichloromethane (B109758)/methanol/ammonium hydroxide (B78521) as the extraction solvent researchgate.netnzpps.org. Peak identities are confirmed by mass spectrometry and comparison to known standards researchgate.net. This method reported estimates of precision of ± 5% and a limit of detection of 10 µg/g for loline analysis nzpps.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography coupled with Q Exactive Orbitrap-high resolution mass spectrometry (UPLC-Qtrap HRMS) offer high sensitivity and accuracy for the identification and quantification of loline alkaloids in complex mixtures researchgate.net. These methods are valuable for analyzing loline analogues extracted from biological sources or synthesized in the laboratory researchgate.net.

Data from chromatographic analysis, such as retention times and peak areas, are used to determine the number of components in a sample and their relative proportions, thereby assessing the purity of the synthesized compound.

Selected Spectroscopic and Chromatographic Data Examples

| Compound | Method | Observation/Result | Source |

| Hydroxylated Intermediate (Loline Biosynthesis) | ¹H NMR, COSY | Characteristic signals supporting structure, correlations between protons at C1, C2, and C3. | nih.gov |

| N-Formylthis compound (NFL) | qNMR (500 MHz) | Purity 82 ± 2% (major impurity: residual water), signals for two conformers. | tandfonline.com |

| N-Acetylthis compound (NANL) | qNMR (500 MHz) | Purity 101 ± 2%. | tandfonline.com |

| N-Acetylloline (NAL) | qNMR (500 MHz) | Purity 96 ± 2%. | tandfonline.com |

| Diol Intermediate (Synthesis) | TLC, Flash Column Chromatography | One spot on TLC, purified by flash column chromatography. | uni-muenchen.de |

| Canthin-6-one Analogue | HPLC | Purity >98%. | mdpi.com |

| Loline-type alkaloids | Capillary GC | Precision ± 5%, LOD 10 µg/g. | nzpps.org |

Analytical Methodologies for Norloline Quantification and Identification

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are crucial for isolating norloline from complex matrices and removing interfering substances before analysis.

Solvent-Based Extraction Procedures

Solvent extraction is a fundamental technique used to separate compounds based on their differential solubility in two immiscible liquids, typically an organic solvent and water. phenomenex.comorganomation.com This method is applicable when the analyte exhibits higher solubility in the chosen solvent than in the matrix. phenomenex.com Various solvent extraction techniques exist, including liquid-liquid extraction (LLE) and solid-liquid extraction (SLE). organomation.com LLE involves mixing the sample with an immiscible organic solvent, followed by vigorous mixing and centrifugation to separate the layers. phenomenex.com The choice of solvent is critical and should be based on the target compound's solubility and polarity. organomation.comthermofisher.com

Accelerated Solvent Extraction (ASE) is a technique that utilizes elevated temperature and pressure to enhance extraction efficiency and reduce extraction times compared to traditional methods like Soxhlet extraction or sonication. thermofisher.comunitylabservices.eu ASE can significantly reduce solvent consumption and extraction time, taking typically less than 15 minutes per sample and using approximately 1.5 times the volume of the sample cell. thermofisher.comunitylabservices.eu For instance, in the extraction of active ingredients from natural products, ASE has been shown to be more efficient and faster than Soxhlet extraction. unitylabservices.eu

Acid-base extraction has also been employed for obtaining alkaloid extracts containing lolines. ebi.ac.uk For example, an alkaloid extract containing N-formyl loline (B1675033) (NFL) and N-acetyl loline (NAL) was obtained by acid-base extraction. ebi.ac.uk this compound itself has been prepared from plant seeds by basifying the ground seeds with NaOH and then extracting with chloroform. uky.edu Concentration of the alkaloid mixture by rotary evaporation can lead to the hydrolysis of other loline alkaloids to this compound due to the concentration of the base. uky.edu

Clean-up Stages (e.g., Solid-Phase Extraction)

Clean-up stages are often necessary after initial extraction to remove matrix components that can interfere with chromatographic analysis and detection. Solid-Phase Extraction (SPE) is a widely used sample preparation technique for this purpose. organomation.comthermofisher.com SPE utilizes a solid phase material to retain interfering substances while allowing the analyte to pass through, or vice versa. thermofisher.com It can be used to remove interfering compounds or to enrich/concentrate the analytes of interest. thermofisher.com Compared to liquid-liquid extraction, SPE often offers higher selectivity and is more amenable to automation. organomation.com

Dispersive Solid-Phase Extraction (dSPE) is a variation where the sorbent is dispersed directly into the extract. mdpi.com This is a crucial step in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and is used to remove matrix components, improving method selectivity, sensitivity, and reproducibility. mdpi.com Various sorbents are used in SPE, including silica (B1680970) and Florisil®. diva-portal.org The choice of sorbent and elution solvent is critical for effective clean-up. diva-portal.org For instance, activated Florisil® eluted with dichloromethane (B109758) has been successfully used for clean-up in oil spill fingerprinting by GC-MS. diva-portal.org

Sample pre-treatment, such as adjusting pH or removing particulates, is often performed before applying the sample to the SPE sorbent to optimize analyte retention. thermofisher.com

Chromatographic Separation and Detection

Chromatographic techniques coupled with mass spectrometry are the primary methods for separating, identifying, and quantifying this compound in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and detecting volatile and semi-volatile organic compounds. researchgate.net It has been widely applied in the analysis of loline alkaloids, including this compound. ebi.ac.ukuky.eduakjournals.complos.orgtandfonline.com GC-MS involves separating compounds based on their boiling points and interaction with the stationary phase in a GC column, followed by ionization and detection by a mass spectrometer. shimadzu.com Electron Ionization (EI) is a common ionization technique used in GC-MS. shimadzu.com

GC-MS has been used to identify and quantify loline alkaloids in endophyte-infected grasses. ebi.ac.ukuky.eduakjournals.complos.org For example, GC-MS was used to analyze alkaloid mixtures extracted from plants. uky.edunotulaebotanicae.ro In one study, GC-MS analysis of volatile secondary metabolites in Festuca arundinacea identified N-acetylthis compound based on its mass spectrum, showing characteristic ions at m/z 153, 139, 123, 95, 82, and 69, with m/z 82 being the base peak. akjournals.com The occurrence of m/z 139 and m/z 153 is specific to N-acetylthis compound. akjournals.com

GC-MS parameters for loline alkaloid analysis can vary. One method used a DB-5 ms (B15284909) column with helium carrier gas, an oven temperature program starting at 70°C and increasing to 300°C, and injector and detector temperatures of 250°C and 260°C, respectively. akjournals.com Mass spectra were typically taken at 70 eV. notulaebotanicae.ro

GC-MS has been used to analyze loline alkaloid profiles in different grass-endophyte associations and to assess the activity of enzymes involved in loline biosynthesis by analyzing reaction products. uky.eduplos.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Advances

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive analytical technique that offers advantages over GC-MS for certain compounds, particularly polar, non-volatile, or thermally unstable analytes. researchgate.netshimadzu.comnih.gov LC-MS/MS separates compounds using liquid chromatography and then subjects them to tandem mass spectrometry, which involves fragmentation of selected ions for increased specificity and sensitivity. measurlabs.com This technique is well-suited for the analysis of complex matrices and can identify and measure a broader range of compounds with minimal sample preparation compared to GC-MS. nih.gov

LC-MS/MS methods have been developed for the identification and quantification of loline-type alkaloids, including this compound, in endophyte-infected grasses. ebi.ac.ukresearchgate.netnih.gov These methods have demonstrated high sensitivity, accuracy, and reproducibility. ebi.ac.ukresearchgate.netnih.gov One study highlighted a shaking extraction method with isopropanol/water as superior for LC-MS/MS analysis of loline alkaloids in grasses, showing high sensitivity, accuracy (recoveries within or close to 80-120%), and precision (coefficient of variation <10%). ebi.ac.ukresearchgate.netnih.gov Seven loline alkaloids were identified and quantified using these LC-MS/MS methods. ebi.ac.ukresearchgate.netnih.gov

LC-MS/MS is increasingly used for the analysis of various alkaloids and other compounds in complex matrices like biological fluids and food samples. measurlabs.complos.orgnih.gov It allows for the detection of target analytes in trace quantities. measurlabs.com

Comparison of GC-MS and LC-MS/MS Methodologies

GC-MS and LC-MS/MS are both powerful techniques for analyzing this compound and other loline alkaloids, each with its own strengths and weaknesses. phenomenex.comorganomation.comresearchgate.netshimadzu.comnih.gov

GC-MS is typically used for volatile and thermally stable compounds. researchgate.netshimadzu.com It often requires derivatization for less volatile or polar analytes to make them amenable to gas chromatography. While GC-MS has been a standard for loline analysis, it may involve more laborious sample preparation steps. ebi.ac.ukresearchgate.netnih.gov

LC-MS/MS is suitable for a wider range of compounds, including polar and thermally labile ones, without the need for derivatization. researchgate.netshimadzu.comnih.gov LC-MS/MS methods for loline alkaloids have been reported to require shorter sample handling times and fewer sample preparation steps compared to existing GC and GC-MS methods, without compromising analytical efficiency. ebi.ac.ukresearchgate.netnih.gov LC-MS/MS offers greater separation of complex samples and higher specificity due to tandem mass spectrometry. measurlabs.com However, LC-MS/MS can sometimes be affected by matrix effects, although the use of internal standards can help mitigate this. nih.gov

In terms of sensitivity, LC-MS/MS methods have demonstrated high sensitivity for quantifying loline-type alkaloids. ebi.ac.ukresearchgate.netnih.gov While GC-MS is also sensitive, LC-MS/MS can offer lower limits of detection for some compounds. nih.gov

| Feature | GC-MS | LC-MS/MS |

| Sample Type | Volatile, Thermally Stable, Non-polar/Low-polar researchgate.netshimadzu.com | Polar, Non-volatile, Thermally Labile, Ionic researchgate.netshimadzu.com |

| Mobile Phase | Gas shimadzu.com | Liquid shimadzu.com |

| Ionization | EI, CI shimadzu.com | ESI, APCI, APPI shimadzu.com |

| Sample Prep | Can be more laborious, may require derivatization ebi.ac.uknih.govresearchgate.netnih.gov | Often requires minimal prep, no derivatization needed for many compounds ebi.ac.uknih.govresearchgate.netnih.gov |

| Sensitivity | Sensitive tandfonline.com | Highly Sensitive, lower LOQs possible ebi.ac.ukmeasurlabs.comresearchgate.netnih.govnih.gov |

| Specificity | High | Higher (due to MS/MS fragmentation) measurlabs.com |

| Compound Range | Limited to volatile/stable compounds researchgate.netshimadzu.com | Broader range of compounds researchgate.netshimadzu.comnih.gov |

| Matrix Effects | Generally less affected | Can be affected, managed with ISTD nih.gov |

Alternative Analytical Techniques

While gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly used for detecting and quantifying lolines, alternative methods offer different advantages, particularly for rapid screening or specific applications researchgate.netresearchgate.net.

Immunochemical Assays for Loline Alkaloids

Enzyme-linked immunosorbent assays (ELISA) provide an alternative methodology well-suited for the rapid screening of loline alkaloids researchgate.net. These assays can detect loline analogues and have been applied in pasture breeding programs researchgate.net. An optimized immunoassay for lolines in pasture demonstrated a limit of quantitation of 3 µg/g in dried herbage researchgate.net. ELISA-based analysis has also been used to measure mycelial mass in endophyte-infected meadow fescue samples, correlating positively with loline alkaloid concentrations researchgate.netmdpi.com.

Challenges in Analytical Precision and Accuracy

Achieving high precision and accuracy in the analysis of loline alkaloids, including this compound, can present challenges. Methodologies can differ substantially between studies, impacting the comparability of results nih.gov.

Sensitivity and Reproducibility Considerations

Sensitivity and reproducibility are critical factors in loline analysis. While GC and LC-MS/MS methods are generally considered accurate, they can be relatively expensive and laborious researchgate.netmdpi.comnih.gov. LC-MS/MS methods have been reported to offer high sensitivity, accuracy (recoveries typically within or close to 80-120%), and precision (coefficient of variation less than 10%) for the quantification of loline-type alkaloids ebi.ac.ukresearchgate.netacs.orgnih.gov. These methods have proven to be good alternatives to existing GC and GC-MS techniques without compromising analytical efficiency ebi.ac.ukresearchgate.net. Near-infrared spectroscopy (NIRS) coupled with chemometrics has also been explored as a rapid and non-destructive technique for quantifying loline alkaloids, including N-acetylthis compound, N-acetylloline, and N-formylloline, in endophyte-infected grasses researchgate.netmdpi.comnih.gov. Quantitative NIRS equations have shown good coefficients of correlation for these alkaloids researchgate.netmdpi.comnih.gov.

Quantification of Specific Loline Analogues (e.g., N-acetylthis compound)

Quantifying specific loline analogues, such as N-acetylthis compound (NANL), can pose particular challenges. Some earlier analytical methods, like capillary gas chromatography, identified NANL but noted that quantification was only semi-quantitative when a specific standard for NANL was unavailable, and concentrations were calculated using N-acetylloline as the standard nzpps.org. More recent LC-MS/MS methods have been developed that enable the identification and quantification of multiple loline alkaloids, including N-acetylthis compound ebi.ac.ukresearchgate.netacs.orgnih.gov. Studies using GC have reported a limit of detection of 10 ppm and a limit of quantitation of 25 ppm for loline alkaloids mdpi.comcsic.es.

Here is a table summarizing some analytical methods and their reported performance characteristics for loline alkaloids:

| Analytical Method | Key Features | Reported Sensitivity/Accuracy/Precision | Reference(s) |

| GC/GC-MS | Commonly used, accurate but can be laborious and expensive. | Limit of detection: 10 µg/g (capillary GC) nzpps.org, 10 ppm (GC) mdpi.comcsic.es. Limit of quantitation: 25 ppm (GC) mdpi.comcsic.es. | researchgate.netresearchgate.netmdpi.comnih.govcsic.es |

| LC-MS/MS | High sensitivity, accuracy, and precision; fewer sample preparation steps. | High sensitivity, accuracy (80-120% recovery), precision (<10% CV) ebi.ac.ukresearchgate.netacs.orgnih.gov. | ebi.ac.ukresearchgate.netacs.orgnih.gov |

| ELISA | Rapid screening method. | Limit of quantitation: 3 µg/g (dried herbage) researchgate.net. | researchgate.net |

| NIRS + Chemometrics | Rapid, non-destructive. | Good coefficients of correlation for NAL, NANL, and NFL researchgate.netmdpi.comnih.gov. | researchgate.netmdpi.comnih.gov |

Research Gaps and Future Directions in Norloline Studies

Unraveling Complex Biosynthetic Regulation

The biosynthesis of loline (B1675033) alkaloids, including norloline, is a complex process primarily carried out by fungal enzymes encoded by genes clustered within the fungal genome (LOL gene cluster). plos.orgresearchgate.nettandfonline.comnih.gov However, the regulation of this pathway and the interplay between the fungal and plant metabolic systems are not yet fully understood.

Gene Expression and Enzyme Activity Modulation

Research has identified several genes within the LOL cluster, such as lolC, lolN, and lolM, that are involved in loline alkaloid biosynthesis. plos.orguniprot.orgtandfonline.comnih.govusda.gov For instance, lolC is associated with the initial steps, while lolN encodes an enzyme that converts N-acetylthis compound to this compound, and lolM is involved in the subsequent methylation of this compound to loline and N-methylloline. plos.orguniprot.orgtandfonline.comusda.gov Studies using RNA interference (RNAi) have confirmed the involvement of genes like lolC in loline production, showing that reduced gene expression leads to decreased alkaloid accumulation. nih.gov

However, the comprehensive regulatory networks controlling the expression of these lol genes and the activity of the enzymes they encode require further investigation. nih.gov Factors influencing gene expression can include environmental cues, such as temperature and nutrient availability, as well as internal cellular signals. ksu.edu.saresearchgate.net The precise mechanisms by which these factors modulate the transcription and translation of lol genes, as well as the post-translational modification and activity of the enzymes, are still being elucidated. ksu.edu.sacshmonographs.orgfrontiersin.org Understanding these regulatory layers is crucial for potentially manipulating this compound production.

Interplay Between Fungal and Plant Metabolic Pathways

While loline alkaloids are primarily synthesized by the fungal endophyte, there is evidence of interaction and potential contribution from the host plant's metabolic pathways. plos.orgusda.govuky.edu For example, a plant acetyltransferase is believed to be responsible for the acetylation of loline to form N-acetylloline in some symbioses. plos.orguniprot.orguky.edu This highlights a metabolic interface where both organisms contribute to the final alkaloid profile.

The extent and nature of this metabolic interplay, particularly concerning this compound biosynthesis and diversification, represent a significant research gap. plos.orguky.edu Questions remain regarding the exchange of intermediates or precursors between the fungus and the plant, the signaling mechanisms that coordinate their metabolic activities, and how environmental factors influence this interaction. uky.eduuni-muenchen.deresearchgate.net Investigating this complex relationship is essential for a holistic understanding of loline alkaloid production in the symbiotic system.

Advanced Mechanistic Elucidation of Ecological Activity

This compound and other loline alkaloids are known for their deterrent and insecticidal effects on various insect herbivores. plos.orgresearchgate.netuky.edusmolecule.comuni-muenchen.de However, the precise molecular mechanisms underlying these ecological activities are not fully understood.

Identification of Specific Molecular Targets in Pest Organisms

While the insecticidal properties of this compound have been demonstrated against various pests, the specific molecular targets within these organisms remain largely unidentified. smolecule.comnih.gov Understanding which proteins, enzymes, or pathways in insects are affected by this compound is critical for explaining its toxicity and deterrence. Research suggests that different insect species may respond differently to loline derivatives, implying varied interactions at the molecular level. uni-muenchen.de Identifying these targets could involve techniques such as proteomics, metabolomics, and in vitro assays with insect enzymes or receptors.

Structure-Activity Relationship Studies for Enhanced Efficacy

Structure-Activity Relationship (SAR) studies aim to correlate variations in chemical structure with changes in biological activity. nih.govpreprints.orgnih.gov While some SAR information exists for loline alkaloids regarding their insecticidal properties, more detailed and systematic studies focusing specifically on this compound and its derivatives are needed. uni-muenchen.denih.govresearchgate.netacs.org

Investigating how modifications to the this compound structure affect its interaction with potential molecular targets and its efficacy against different pest species could lead to the design of novel, more potent, or more selective bioinsecticides. preprints.orgnih.gov This involves synthesizing this compound analogues with targeted structural changes and evaluating their biological activity. acs.org Such studies can provide valuable insights for developing effective and environmentally benign pest control strategies. acs.org

Development of Sustainable Agricultural Applications

The natural production of this compound in grass-endophyte symbioses offers a promising avenue for sustainable pest management in agriculture. smolecule.comcgiar.orgcabidigitallibrary.orgresearchgate.net Utilizing endophyte-infected grasses can reduce the reliance on synthetic insecticides. smolecule.com However, optimizing the application of this natural defense mechanism in various agricultural settings requires further research.

Future directions include developing strategies to enhance this compound production in planta through genetic or environmental manipulation of the grass-endophyte symbiosis. usda.govresearchgate.net This could involve selecting or engineering endophyte strains that produce higher levels of this compound or optimizing agricultural practices to favor alkaloid accumulation. usda.govresearchgate.net Furthermore, research is needed to understand the persistence and distribution of this compound in the environment and its potential impact on non-target organisms to ensure its sustainable and safe use in agriculture. cgiar.orgresearchgate.net Integrating endophyte-infected grasses into broader integrated pest management (IPM) strategies is also a key area for future development. cgiar.org

Innovative Synthetic Strategies for Loline Alkaloids

The complex, strained heterotricyclic structure of loline alkaloids, featuring an ether bridge and multiple stereogenic centers, has made them challenging targets for chemical synthesis researchgate.netuni-muenchen.de. Despite these challenges, significant progress has been made in developing synthetic routes to access this class of compounds.

Developing efficient and scalable synthetic routes is critical for providing sufficient quantities of loline alkaloids, including this compound, for research and potential applications. Several approaches to the total synthesis of loline alkaloids have been reported uni-muenchen.deresearchgate.netuni-muenchen.deacs.orgnih.govresearchgate.net. Some of these methods aim for efficiency and scalability, with one asymmetric total synthesis of loline being achieved in as few as 10 steps, described as scalable and diversifiable, providing access to various loline alkaloids uni-muenchen.deuni-muenchen.de. Another asymmetric total synthesis of loline was reported to be remarkably short, requiring less than ten steps researchgate.netnih.govresearchgate.net. These advancements involve key transformations such as asymmetric Mannich-type reactions and the formation of the characteristic ether bridge researchgate.netacs.org. Chemoenzymatic approaches utilizing enzymes from the loline biosynthetic pathway, such as Mannich cyclase LolT and decarboxylase LolD, are also being explored for the synthesis of related izidine alkaloids, demonstrating the potential for enzyme-assisted synthesis in this area acs.orgfigshare.com.

Q & A

Q. How should researchers validate this compound’s structural analogs for structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., methylation , halogenation ) and characterize them using X-ray crystallography or 2D NMR (e.g., COSY, NOESY). Test bioactivity in parallel with parent compounds and analyze SAR trends using quantitative structure-activity relationship (QSAR) models .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.